5-Mercapto-1,3-dimethyl-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Mercapto-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound containing sulfur and nitrogen atoms within its structureThe presence of both mercapto and nitrile functional groups makes it a versatile intermediate for the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Mercapto-1,3-dimethyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditionsThis process can be catalyzed by various agents, including acids and bases .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes that ensure high yield and purity. Techniques such as one-pot synthesis, which combines multiple reaction steps into a single process, are often employed to streamline production and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-Mercapto-1,3-dimethyl-1H-pyrazole-4-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
5-Mercapto-1,3-dimethyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-Mercapto-1,3-dimethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitrile group can also participate in interactions with various enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1H-pyrazole-5-carbonitrile
- 5-Methoxy-1,3-dimethyl-1H-pyrazole
- 1,3-Dimethyl-5-methoxypyrazole
Uniqueness
5-Mercapto-1,3-dimethyl-1H-pyrazole-4-carbonitrile is unique due to the presence of both mercapto and nitrile functional groups, which confer distinct reactivity and potential for diverse applications. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
2,5-dimethyl-3-sulfanylidene-1H-pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c1-4-5(3-7)6(10)9(2)8-4/h8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNHSUMCTCUNAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)N(N1)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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